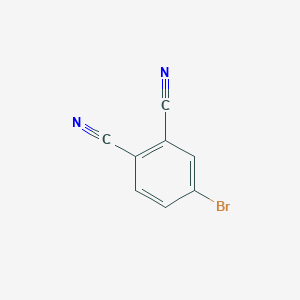
2-Bromo-6-methylpyridin-4-amine
Descripción general
Descripción
2-Bromo-6-methylpyridin-4-amine is a chemical compound with the CAS Number: 79055-59-7 . It has a molecular weight of 187.04 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-methylpyridin-4-amine is 1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) . This indicates the presence of a bromine atom, a methyl group, and an amine group attached to a pyridine ring .Chemical Reactions Analysis
While specific reactions involving 2-Bromo-6-methylpyridin-4-amine are not available, it’s worth noting that similar compounds have been involved in Suzuki cross-coupling reactions . These reactions typically involve the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .Physical And Chemical Properties Analysis
2-Bromo-6-methylpyridin-4-amine is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Bromo-6-methylpyridin-4-amine is a versatile intermediate in medicinal chemistry. It’s used to synthesize novel pyridine derivatives with potential biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities . These derivatives are explored for their therapeutic potential and could lead to the development of new medications.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in Suzuki cross-coupling reactions . It’s used to create complex molecules that can serve various purposes, from pharmaceuticals to materials science.
Agrochemical Research
In agrochemical research, 2-Bromo-6-methylpyridin-4-amine is utilized to develop compounds that could act as precursors for active agrochemical ingredients . These compounds can be further modified to enhance their efficacy as pesticides or herbicides.
Pharmaceuticals
The compound is instrumental in the synthesis of pharmaceuticals. It’s used to create a wide range of halogen-containing drugs, which are significant in treating various diseases, including viral infections and cancer .
Dyestuff Production
2-Bromo-6-methylpyridin-4-amine plays a role in the production of dyestuffs. It acts as an intermediate in the synthesis of complex dyes and pigments , contributing to the coloration properties of various materials.
Materials Science Research
In materials science, this compound is used to develop new materials with specific electronic or optical properties. It’s a precursor for synthesizing compounds that can be used in creating liquid crystals and other advanced materials .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-6-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGDJAGDPAQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505455 | |
| Record name | 2-Bromo-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylpyridin-4-amine | |
CAS RN |
79055-59-7 | |
| Record name | 2-Bromo-6-methyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)



